molecular formula C19H17FN4OS B10987631 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B10987631
M. Wt: 368.4 g/mol
InChI Key: CZLDYPMCTQVPSX-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of indole, pyrrole, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole derivative, followed by the introduction of the fluoro group at the 5-position. The next step involves the formation of the thiazole ring, which is achieved through a cyclization reaction involving a suitable thioamide precursor. The final step includes the coupling of the indole and thiazole moieties with the pyrrole group under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent like DMF (dimethylformamide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), potentially leading to the formation of N-oxides or sulfoxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce specific functional groups within the molecule.

    Substitution: Halogenation or other substitution reactions can be carried out using reagents like N-bromosuccinimide (NBS) or other halogenating agents.

Common Reagents and Conditions

    Oxidation: mCPBA in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C to room temperature.

    Substitution: NBS in DCM under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation might yield N-oxides, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of cancer research and neurodegenerative diseases.

Mechanism of Action

The mechanism by which N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
  • 2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide

Uniqueness

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of indole, pyrrole, and thiazole rings, which may confer distinct biological activities not observed in similar compounds. This uniqueness makes it a valuable candidate for further research and potential therapeutic applications.

Properties

Molecular Formula

C19H17FN4OS

Molecular Weight

368.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H17FN4OS/c1-12-17(26-19(23-12)24-8-2-3-9-24)18(25)21-7-6-13-11-22-16-5-4-14(20)10-15(13)16/h2-5,8-11,22H,6-7H2,1H3,(H,21,25)

InChI Key

CZLDYPMCTQVPSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

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